molecular formula C11H10O2 B1311680 6-Methoxynaphthalen-1-ol CAS No. 22604-07-5

6-Methoxynaphthalen-1-ol

Cat. No.: B1311680
CAS No.: 22604-07-5
M. Wt: 174.2 g/mol
InChI Key: LPPSENSUXVOOII-UHFFFAOYSA-N
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Description

6-Methoxynaphthalen-1-ol, also known as 6-methoxy-1-naphthol, is a chemical compound with the molecular formula C₁₁H₁₀O₂ and a molecular weight of 174.2 g/mol . It is a solid at room temperature and is characterized by its methoxy group attached to the naphthalene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Mode of Action

It has been suggested that some derivatives of this compound may have potential antibacterial activity . The exact mechanism of interaction with its targets and the resulting changes are yet to be elucidated.

Result of Action

Some studies suggest that derivatives of this compound may exhibit antibacterial activity .

Biochemical Analysis

Biochemical Properties

6-Methoxynaphthalen-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the oxidation of organic substances. These interactions often involve the hydroxylation of the compound, leading to the formation of more hydrophilic metabolites . Additionally, this compound can bind to certain proteins, influencing their structure and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways . This modulation can result in altered gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may differ from short-term effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects . For instance, high doses of this compound have been associated with liver toxicity in animal studies. It is crucial to determine the appropriate dosage to avoid adverse effects and achieve the desired therapeutic outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, or hydrolysis, primarily mediated by cytochrome P450 enzymes . In phase II reactions, it can conjugate with glucuronic acid, sulfate, or glutathione, leading to the formation of more water-soluble metabolites that are easily excreted from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on the tissue type and the presence of specific transporters.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methoxynaphthalen-1-ol can be synthesized through several methods. One common synthetic route involves the methylation of 1-naphthol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions to ensure complete methylation.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Methoxynaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various alkylated or acylated derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxynaphthalen-1-ol: Similar in structure but with the methoxy group at a different position.

    6-Methoxynaphthalen-2-ol: Another isomer with the hydroxyl group at a different position.

    Naphthol: The parent compound without the methoxy group.

Uniqueness

6-Methoxynaphthalen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways and research applications.

Properties

IUPAC Name

6-methoxynaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPSENSUXVOOII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451645
Record name 6-methoxy-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22604-07-5
Record name 6-methoxy-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-methoxy-1-tetralone (20.84 g, 118.3 mmol), 10% Pd/C (10.1 g), and p-cymene (500 mL) was heated at reflux for 60 hours. The suspension was cooled to room temperature and filtered through Celite. The solid was washed with ethyl acetate until UV clear and the combined organic solution was extracted with 1 N sodium hydroxide (3×200 mL). The combined aqueous layers were made acidic with 6N HCl and extracted with ethyl acetate (3×300 mL). The combined organic layers were dried over magnesium sulfate and filtered. Evaporation of the solvent and purification on a silica column (25% ethyl acetate-hexanes) yielded 17.02 g (83%) of the title compound as a light brown solid. An analytical sample was prepared by purification on a second silica column (40-60% dichloromethane-hexanes) to yield a white solid: mp 73-75° C.; 1H NMR (DMSO-d6): δ 3.85 (3H, s), 6.70-6.74 (1H, m), 7.06 (1H, dd, J=2.34 Hz, J=9.15 Hz), 7.20-7.27 (3H, m), 8.02 (1H, d, J=9.12 Hz), 10.01 (1H, s); MS (ESI) m/z174 (M-H)−.
Quantity
20.84 g
Type
reactant
Reaction Step One
Name
Quantity
10.1 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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